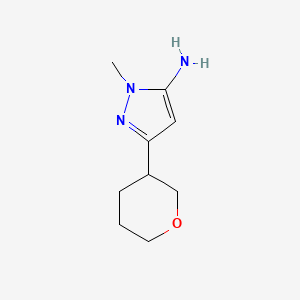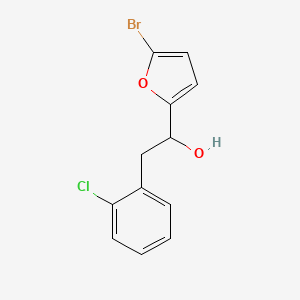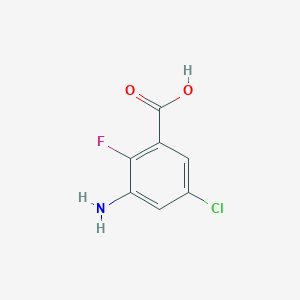![molecular formula C13H11ClFNO B1529452 5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine CAS No. 1484859-68-8](/img/structure/B1529452.png)
5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine
Vue d'ensemble
Description
5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine, or CMFP, is a heterocyclic compound containing both nitrogen and chlorine atoms. It is a colorless, water-soluble compound with a low toxicity profile. CMFP is a useful synthetic intermediate in the production of a variety of pharmaceuticals, agrochemicals, and other compounds. The unique properties of CMFP make it an attractive candidate for use in the synthesis of a wide range of compounds, including those used in the medical and agricultural fields.
Applications De Recherche Scientifique
Synthesis and Photophysical Properties
- A detailed study on the synthesis and photophysical evaluation of 2-methoxy- and 2-morpholino pyridine compounds, including derivatives similar to 5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine, revealed high fluorescence quantum yields in both solution and the solid state. This research indicates the potential of such compounds as highly emissive fluorophores for applications in fluorescence imaging and sensing technologies (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Potential Anticancer Applications
- Novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized and evaluated for their anticancer activity against various human cancer cell lines. This research provides insights into the design and synthesis of new classes of anticancer agents based on pyridine derivatives, demonstrating the versatility of compounds like 5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine in medicinal chemistry (Vinayak, Sudha, & Lalita, 2017).
Material Science Applications
- Research into pyridine-incorporated alcohol-soluble neutral polyfluorene derivatives for use as cathode-modifying layers in polymer solar cells highlights the application of pyridine derivatives in improving the efficiency and performance of organic electronic devices. This indicates the potential of 5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine and its derivatives in the development of new materials for energy conversion and storage (Chen et al., 2017).
Propriétés
IUPAC Name |
5-(chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-7-10-5-6-13(16-8-10)17-9-11-3-1-2-4-12(11)15/h1-6,8H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYFYEQAJDSJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=C(C=C2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



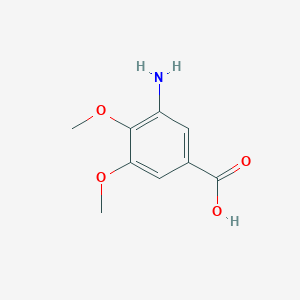
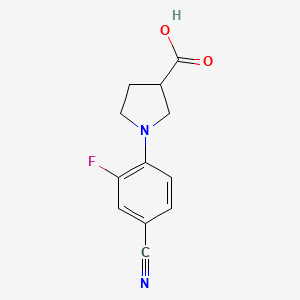
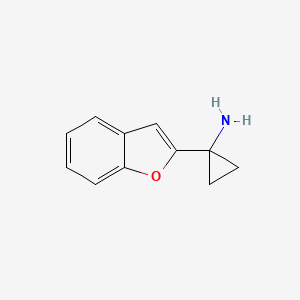
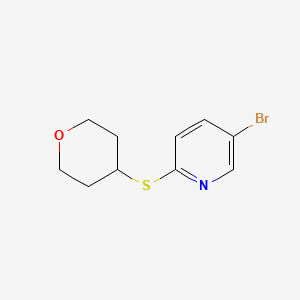
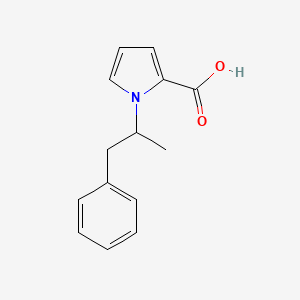
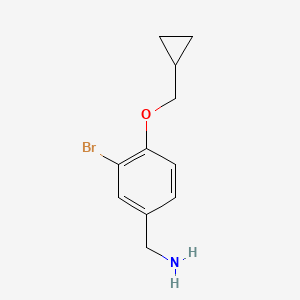
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)
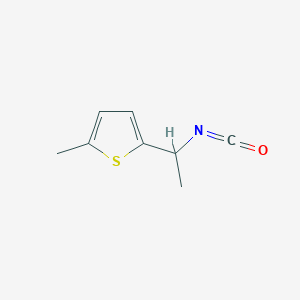
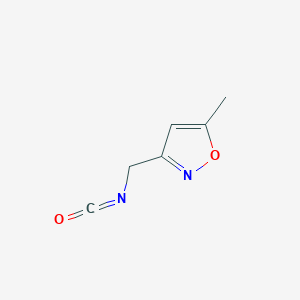
![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)
